molecular formula C16H20N4O5S B2790350 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1798514-23-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2790350
CAS No.: 1798514-23-4
M. Wt: 380.42
InChI Key: SEQNWTGAELMZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are of considerable interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H22N4O4S
  • Molecular Weight: 398.45 g/mol
  • LogP: 4.7126 (indicating lipophilicity)
  • PSA (Polar Surface Area): 71.03 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Modulation of Signaling Pathways: Pyrazole derivatives often interact with signaling pathways related to cell proliferation and apoptosis. For instance, they may influence the Akt/mTOR pathway, which is crucial for cell survival and growth.
  • Antiparasitic Activity: Some studies indicate that pyrazole derivatives exhibit activity against protozoan parasites, suggesting potential applications in treating diseases like Chagas disease and leishmaniasis.

Biological Activity Data

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
AntiparasiticActivity against T. cruzi
CytotoxicityLow micromolar potency

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a related pyrazole derivative. The compound was tested in vitro using human cell lines and exhibited significant inhibition of COX-2 expression, leading to decreased levels of prostaglandins. This suggests that this compound may have similar effects.

Case Study 2: Anticancer Activity

Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In a high-throughput screening campaign for autophagy inducers, compounds with similar structures showed promising cytotoxicity against various cancer cell lines.

Case Study 3: Antiparasitic Properties

In vitro studies have shown that related pyrazole compounds possess antiparasitic activity against Trypanosoma cruzi and Leishmania infantum. These findings highlight the potential for developing new treatments for parasitic infections.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-19(26(2,22)23)10-16(21)18-12-7-17-20(8-12)9-13-11-24-14-5-3-4-6-15(14)25-13/h3-8,13H,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQNWTGAELMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.